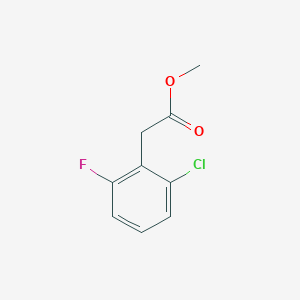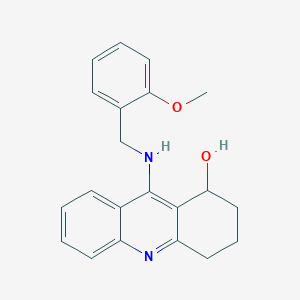
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) is a chemical compound that belongs to the class of furan derivatives. It is commonly known as furfural and is widely used in various industrial applications. This compound has gained significant attention from the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various chemicals, including solvents, resins, and plastics. Furfural is also used as a flavoring agent in the food industry. It has been studied for its potential use as a biofuel and as a source of renewable chemicals. Additionally, furfural has been investigated for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. Furfural has been shown to cause DNA damage and induce oxidative stress in cells.
Biochemische Und Physiologische Effekte
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) has been shown to have both biochemical and physiological effects. It has been found to induce cytotoxicity in various cell types, including cancer cells. Furfural has also been shown to induce apoptosis and inhibit cell proliferation. Additionally, furfural has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) in lab experiments is its wide range of applications. It can be used as a starting material for the synthesis of various chemicals, and it has been investigated for its potential use in biofuels and renewable chemicals. However, the use of furfural in lab experiments is limited by its potential toxicity and reactivity. It is important to handle furfural with care and to use appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for the research of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, furfural could be further investigated for its potential use as a biofuel and as a source of renewable chemicals. The antimicrobial and anticancer properties of furfural could also be further studied for potential therapeutic applications. Finally, the toxicological effects of furfural could be further investigated to determine its safety for use in various applications.
Synthesemethoden
The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) can be achieved through various methods. One of the most common methods is the acid-catalyzed dehydration of pentoses, which involves the conversion of pentoses to furfural in the presence of an acid catalyst. Another method involves the oxidation of furfuryl alcohol using a suitable oxidizing agent. The synthesis of furfural can also be achieved through the catalytic hydrogenation of furfuryl alcohol.
Eigenschaften
CAS-Nummer |
110528-14-8 |
|---|---|
Produktname |
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(2R,5S)-5-methoxy-3,3-dimethyloxolane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-7(10-3)11-6(8)5-9/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
YTLSYFDOXMDNOJ-BQBZGAKWSA-N |
Isomerische SMILES |
CC1(C[C@H](O[C@H]1C=O)OC)C |
SMILES |
CC1(CC(OC1C=O)OC)C |
Kanonische SMILES |
CC1(CC(OC1C=O)OC)C |
Synonyme |
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



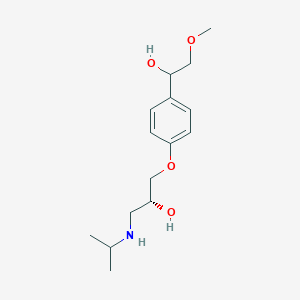
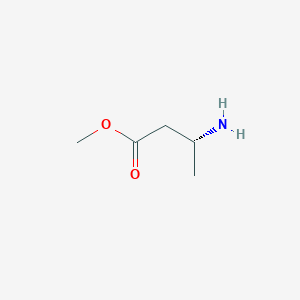
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
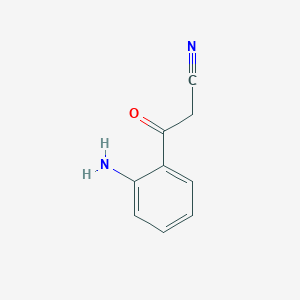
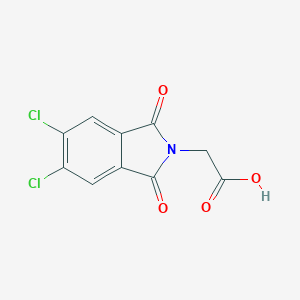
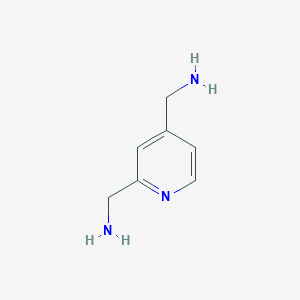
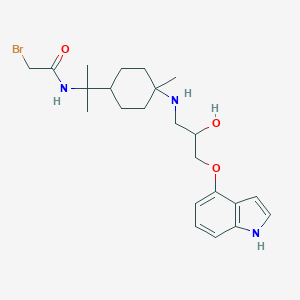
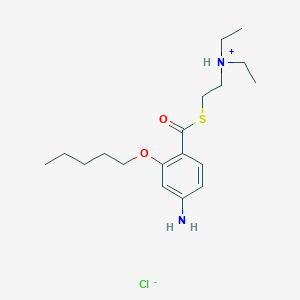
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
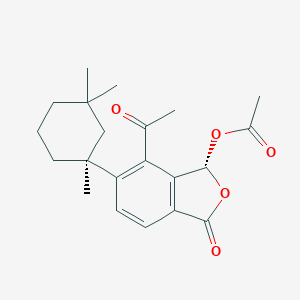
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
